N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide

Description

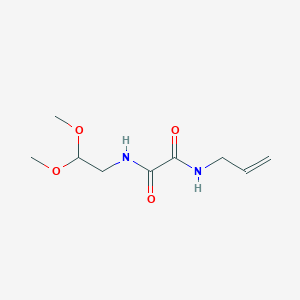

N'-(2,2-Dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide is a substituted ethanediamide featuring a 2,2-dimethoxyethyl group and a prop-2-en-1-yl (allyl) moiety. Ethanediamides (oxalamides) are versatile scaffolds in organic and medicinal chemistry due to their hydrogen-bonding capacity and conformational rigidity. This compound’s structural duality makes it a candidate for applications ranging from coordination chemistry to bioactive molecule synthesis .

Properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-4-5-10-8(12)9(13)11-6-7(14-2)15-3/h4,7H,1,5-6H2,2-3H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRQBEBUJMEVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(2,2-dimethoxyethyl)-N-(prop-2-en-1-yl)ethanediamide, with the CAS number 920393-48-2, is a compound of significant interest in biological research due to its potential applications in various therapeutic areas. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C9H16N2O4

- Molecular Weight : 216.2343 g/mol

- IUPAC Name : this compound

- Structure :

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above.

-

Anticancer Activity :

- A recent study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 12 µM, indicating potent anticancer activity.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | S. aureus | 50 | Significant growth inhibition |

| Antimicrobial | E. coli | 50 | Significant growth inhibition |

| Anticancer | MCF-7 (breast cancer) | 12 | Cytotoxic effect observed |

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest:

- Absorption : Rapid absorption in vitro.

- Metabolism : Likely metabolized by cytochrome P450 enzymes.

- Excretion : Predominantly renal excretion.

Comparison with Similar Compounds

N'-(2,2-Dimethoxyethyl)-N'-({3-[(4-Nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide ()

- Molecular Formula : C₁₆H₂₂N₄O₉S (vs. C₉H₁₆N₂O₄ for the target compound).

- The sulfonyl group increases molecular weight (446.43 g/mol) and may improve binding to enzymes or receptors compared to the target compound’s simpler structure.

N-(2,2-Dimethoxyethyl)-N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide ()

- Molecular Formula : C₂₂H₃₀N₄O₅ (430.50 g/mol).

- Key Features : A bulkier structure with a furan and piperazine group, enabling π-π stacking and receptor interactions. The furan moiety introduces aromaticity, while the piperazine group enhances solubility and CNS penetration.

- Applications: Potential neurological or antimicrobial applications due to piperazine’s prevalence in psychotropic drugs, unlike the target compound’s allyl group, which may favor polymer chemistry .

Compounds with Prop-2-en-1-yl Groups

2-Iodo-N-(prop-2-yn-1-yl)acetamide ()

- Structure : Contains a terminal alkyne (prop-2-yn-1-yl) instead of an allyl group.

- Reactivity : The alkyne enables click chemistry (e.g., Huisgen cycloaddition), whereas the allyl group in the target compound may undergo thiol-ene reactions or radical polymerization.

- Synthesis : Prepared via EDCI/DMAP-mediated coupling (5% yield), highlighting challenges in alkyne-containing amide synthesis compared to allyl derivatives .

Copper/Cobalt Coordination Compounds with Substituted 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamides ()

- Key Features: Metal coordination via thioamide and hydroxyl groups, enabling catalytic or antimicrobial activity.

Compounds with 2,2-Dimethoxyethyl Substituents

N-(2,2-Dimethoxyethyl)-N-(trifluoroacetyl)-phenylalanyl-dehydrophenylalaninamide ()

- Structure: Features a trifluoroacetyl group and dehydrophenylalanine, enabling intramolecular cyclization to form imidazopyridinones.

- Conformation : Exhibits a Z-conformation stabilized by N–H···O hydrogen bonds (N11, N18, O24), a trait shared with the target compound’s ethanediamide core.

- Applications : Demonstrated antioxidant activity via ROS scavenging, suggesting the target compound’s dimethoxyethyl group may similarly enhance redox stability .

Key Observations :

- Ethanediamides are typically synthesized via carbodiimide-mediated coupling (e.g., DCC, EDCI), as seen in and . The target compound likely follows similar protocols.

- Allyl groups (as in the target compound) offer easier functionalization than alkynes () but require careful stereochemical control during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.